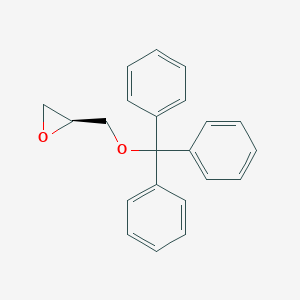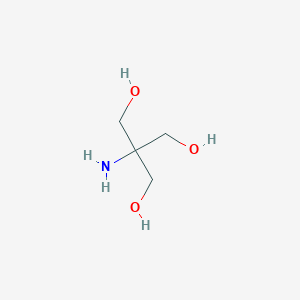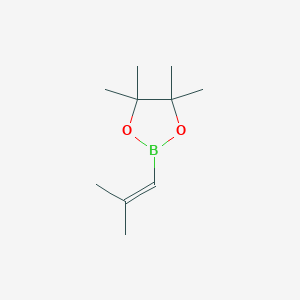
4,4,5,5-Tetramethyl-2-(2-methylprop-1-en-1-yl)-1,3,2-dioxaborolane
描述
The compound 4,4,5,5-Tetramethyl-2-(2-methylprop-1-en-1-yl)-1,3,2-dioxaborolane is a derivative of dioxaborolane, which is a class of boron-containing heterocycles with significant applications in organic synthesis and medicinal chemistry. The presence of the tetramethyl groups and the dioxaborolane ring structure are key features that influence its reactivity and stability.
Synthesis Analysis
The synthesis of tetramethyl dioxaborolane derivatives has been explored through various methods. One approach involves the Pd-catalyzed borylation of aryl bromides using 2,2′-bis(1,3,2-benzodioxaborole) and pinacol, which has shown to be effective, especially for aryl bromides with sulfonyl groups . Another method describes the preparation of a propargylation reagent, a related compound, via a continuous flow process that addresses issues such as borolane "ate" equilibration and protonolysis, leading to efficient production .
Molecular Structure Analysis
The molecular structure of tetramethyl dioxaborolane derivatives has been characterized by various techniques. Single-crystal X-ray diffraction studies have provided detailed insights into the crystalline structure of these compounds, revealing the orientation of the dioxaborolane ring and the bond angles around the boron atom . These studies are crucial for understanding the three-dimensional arrangement and potential reactivity of the molecule.
Chemical Reactions Analysis
The reactivity of tetramethyl dioxaborolane derivatives can be influenced by steric hindrance and electronic effects. For instance, the presence of additional methyl groups can prevent activation by inhibiting electron transfer from iron(II) species, as observed in related tetraoxanes . The orientation of the dioxaborolane ring and the bond angles of the BO2 group can also affect the chemical reactivity, as seen in the comparison of pyridin-2-ylboron derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of tetramethyl dioxaborolane derivatives are closely related to their molecular structure. The crystallographic data provide insights into the density and stability of these compounds . Additionally, computational methods such as Density Functional Theory (DFT) have been used to calculate molecular structures, which are consistent with experimental findings from X-ray diffraction . These studies help predict the behavior of these compounds under different conditions and in various chemical reactions.
科学研究应用
Molecular Structure and Physicochemical Properties
- Huang et al. (2021) synthesized boric acid ester intermediates with benzene rings involving 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. They used spectroscopy and X-ray diffraction for structural confirmation and density functional theory (DFT) for molecular structure calculation. This research revealed the compound's physicochemical properties and confirmed the consistency of DFT-optimized molecular structures with crystal structures obtained via X-ray diffraction (Huang et al., 2021).
Application in Synthesis of Silicon-Based Drugs
- Büttner et al. (2007) developed a new building block for synthesizing biologically active 5,8-disila-5,6,7,8-tetrahydronaphthalene derivatives using 4,4,5,5-tetramethyl-2-(3,5,5,8,8-pentamethyl-5,8-disila-5,6,7,8-tetrahydro-2-naphthyl)-1,3,2-dioxaborolane. This advancement demonstrated the high synthetic potential of such compounds in the development of silicon-based drugs (Büttner et al., 2007).
Synthesis of Novel Polyenes
- Das et al. (2015) synthesized novel 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2-dioxaborolane derivatives. Their methodology led to the production of boron-containing polyenes, potentially useful as intermediates in synthesizing new materials for LCD technology and investigating therapeutic applications for neurodegenerative diseases (Das et al., 2015).
Development of Fluorescence Probes
- Lampard et al. (2018) utilized a series of boronate ester fluorescence probes, including 4,4,5,5-tetramethyl-2-(4-styrylphenyl)-1,3,2-dioxaborolane, for detecting hydrogen peroxide (H2O2). These probes exhibited varied fluorescence responses, demonstrating their potential in sensitive detection applications (Lampard et al., 2018).
Synthesis of Heterodifunctional Polyfluorenes
- Fischer et al. (2013) used complexes containing 4,4,5,5-tetramethyl-[1,3,2]dioxaborolane to initiate polymerization of polyfluorenes. This resulted in heterodisubstituted polyfluorenes with significant potential for bright fluorescence applications, crucial in advanced material science (Fischer et al., 2013).
属性
IUPAC Name |
4,4,5,5-tetramethyl-2-(2-methylprop-1-enyl)-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19BO2/c1-8(2)7-11-12-9(3,4)10(5,6)13-11/h7H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWXHOCHDERDUID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50569071 | |
| Record name | 4,4,5,5-Tetramethyl-2-(2-methylprop-1-en-1-yl)-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50569071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,5,5-Tetramethyl-2-(2-methylprop-1-en-1-yl)-1,3,2-dioxaborolane | |
CAS RN |
126689-00-7 | |
| Record name | 4,4,5,5-Tetramethyl-2-(2-methylprop-1-en-1-yl)-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50569071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-Dimethylethenylboronic acid pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Chloro-7-methylbenzo[d]thiazol-2-amine](/img/structure/B145216.png)
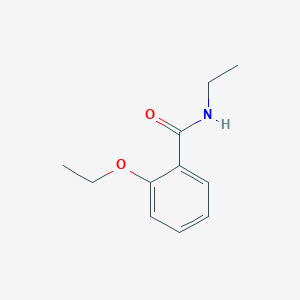
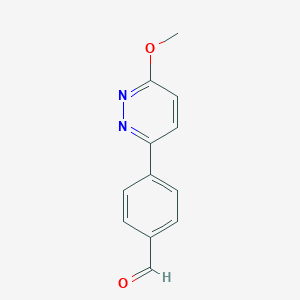
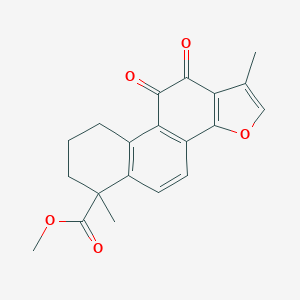
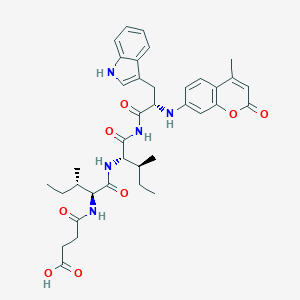
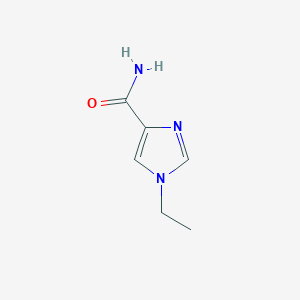
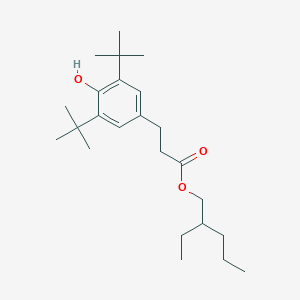
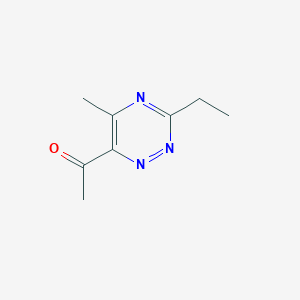
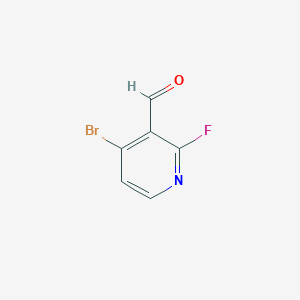
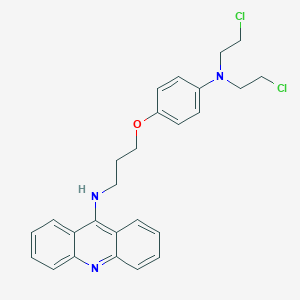
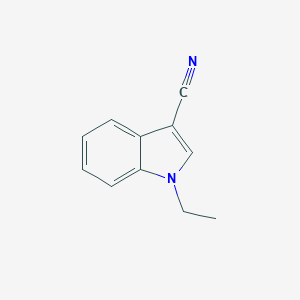
![[1,4-Bis(3,4,5-trimethoxybenzoyl)piperazin-2-yl]methyl acetate](/img/structure/B145233.png)
